molecular formula C23H26N6O4S B2688174 4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872621-55-1

4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide

Cat. No. B2688174
CAS RN: 872621-55-1
M. Wt: 482.56
InChI Key: CFNLNNUXNQNULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C23H26N6O4S and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Agents : Compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, related to the chemical structure , have been used in the synthesis of new heterocyclic compounds with potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

  • Antimicrobial Agents : Derivatives of pyrimidinones and oxazinones, synthesized using similar chemical structures, have shown promising antibacterial and antifungal activities (Hossan et al., 2012).

  • Antitumor Activity : Some compounds synthesized using similar chemical frameworks have demonstrated outstanding in vitro antitumor activity, particularly against HepG2 cell lines (Fahim et al., 2019).

  • Synthesis of Heterocyclic Systems : The compound and its derivatives have been used in the synthesis of various heterocyclic systems, which are important in pharmaceutical research and development (Hassneen & Abdallah, 2003).

  • Anti-Tubercular Scaffold : Derivatives of similar chemical structures have been synthesized and evaluated for anti-tubercular activity, showing promising results against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

  • Synthesis of Pyrimidin-4-amine Derivatives : The chemical structure has been used in synthesizing pyrimidin-4-amine derivatives for evaluating their antibacterial and antioxidant activities (Maheswaran et al., 2012).

  • Folate Metabolism Research : Analogues of 5-deazaapteroyl-L-glutamate, which are structurally related, have been synthesized for research into folate metabolism and the therapeutic potency of classical antifolates (Rosowsky et al., 1999).

properties

IUPAC Name

4-[[2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S/c1-28-20-17(22(32)29(2)23(28)33)21(27-19(26-20)14-6-4-3-5-7-14)34-12-16(30)25-15-10-8-13(9-11-15)18(24)31/h8-11,14H,3-7,12H2,1-2H3,(H2,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNLNNUXNQNULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)NC4=CC=C(C=C4)C(=O)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide

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